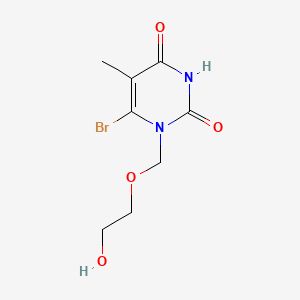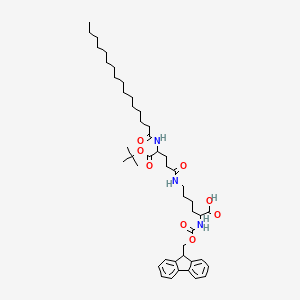
Benzo(ghi)fluoranthene, methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(ghi)fluoranthene, methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C18H10 It is a derivative of benzo(ghi)fluoranthene, which is known for its complex structure consisting of fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)fluoranthene, methyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of methyl fluorene-9-carboxylate under specific conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzo(ghi)fluoranthene, methyl- may involve large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(ghi)fluoranthene, methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzo(ghi)fluoranthene, methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research on its biological effects, including potential mutagenic and carcinogenic properties, is ongoing.
Medicine: Investigations into its potential therapeutic applications and toxicological effects are conducted.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of benzo(ghi)fluoranthene, methyl- involves its interaction with cellular components. It can intercalate into DNA, potentially causing mutations and disrupting normal cellular processes. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(a)pyrene
- Fluoranthene
- Pyrene
- Chrysene
Uniqueness
Benzo(ghi)fluoranthene, methyl- is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different photophysical properties and biological activities .
Propiedades
Número CAS |
51001-44-6 |
|---|---|
Fórmula molecular |
C19H12 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene |
InChI |
InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3 |
Clave InChI |
LQZKZMSMZPSNLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)

![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)






![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)



![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
